molecular formula C11H22N2O3 B2956828 Rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate CAS No. 1357160-64-5

Rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate

Cat. No.: B2956828
CAS No.: 1357160-64-5
M. Wt: 230.308
InChI Key: JCYSOQNPNDLJCN-RKDXNWHRSA-N
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Description

Product Overview Rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate is a chiral, seven-membered N-heterocyclic compound (azepane) functionalized with both amino and hydroxy groups, protected by a tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable, multifunctional synthetic intermediate and scaffold in organic synthesis and pharmaceutical research. The specific stereochemistry (3R,5R) is critical for its application in designing stereoselective molecules. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Structure and Research Relevance The seven-membered azepane ring is a recognized bioactive epitope and a highly flexible building block. Its unique ring size and conformation allow it to display functional groups in distinct spatial orientations, which is essential for molecular recognition and biological activity . This scaffold is frequently investigated in the construction of various bioactive molecules, including enzyme inhibitors, and has been identified in research concerning glycosidase inhibitors, anticancers, and antivirals . The presence of both protected amine and free hydroxy groups on this chiral scaffold provides two versatile handles for further chemical modification, enabling researchers to develop complex, stereochemically defined structures for structure-activity relationship (SAR) studies. Potential Research Applications While the specific biological profile of this compound may be under investigation, its structural features align with those of molecules used in cutting-edge research. Notably, functionalized azepane derivatives are of significant interest in immunology and oncology research. For instance, arginase (ARG) is a manganese-containing metalloenzyme that plays a key role in the immunosuppressive tumor microenvironment, and inhibitors of both its isoforms, ARG-1 and ARG-2, are being actively developed as potential immunotherapies . Compounds featuring the azepane scaffold have been explored in the synthesis of potent arginase inhibitors, such as OATD-02, which modulates T-cell activity by inhibiting ARG-2 . As a chiral building block, this compound could serve as a precursor in the synthetic pathways of such sophisticated enzyme inhibitors or other pharmacologically active agents targeting a range of diseases.

Properties

IUPAC Name

tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYSOQNPNDLJCN-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and carboxylic acids.

    Introduction of Functional Groups: The tert-butyl group is introduced through a tert-butylation reaction, while the amino and hydroxy groups are incorporated through selective functionalization reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

Rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the biological activity and interactions of azepane derivatives.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and target.

Comparison with Similar Compounds

Stereoisomers and Racemic Forms

The compound is often compared to its stereoisomers and racemic counterparts:

Compound Name Stereochemistry Key Properties Applications
Rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate (3R,5R) High enantiomeric purity; Boc protection enhances stability under basic conditions Chiral scaffolds in drug discovery
rac-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate Racemic mixture Lower synthetic cost; requires resolution for enantioselective applications Bulk intermediates for non-stereospecific reactions
tert-butyl (3S,5S)-5-amino-3-hydroxyazepane-1-carboxylate (3S,5S) Mirror-image enantiomer; may exhibit opposite biological activity Comparative studies in pharmacology

Key Differences :

  • Enantiopurity vs. Cost : The rel-(3R,5R) form is enantiomerically pure but synthetically more demanding than the racemic variant. Racemic mixtures are cheaper but require additional steps for resolution .
  • Biological Relevance : The (3R,5R) configuration may enhance binding affinity to specific targets (e.g., enzymes or receptors) compared to its (3S,5S) counterpart.

Analogues with Alternative Protecting Groups

Replacing the tert-butyl carbamate with other protecting groups alters reactivity and stability:

Compound Name Protecting Group Stability Profile Deprotection Conditions
This compound tert-butyl (Boc) Stable under basic conditions; labile in acidic media (e.g., TFA) HCl/dioxane or TFA
Benzyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate Benzyl (Cbz) Acid-stable; requires hydrogenolysis H₂/Pd-C or catalytic transfer hydrogenation
9-Fluorenylmethyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate Fmoc Base-labile; stable to mild acids Piperidine or DBU in DMF

Functional Impact :

  • Boc Group : Ideal for multi-step syntheses requiring acid-labile protection.
  • Cbz/Fmoc : Preferred in peptide synthesis or orthogonal protection strategies.

Azepane vs. Smaller Heterocycles

The seven-membered azepane ring offers distinct conformational flexibility compared to six-membered (piperidine) or five-membered (pyrrolidine) analogues:

Compound Class Ring Size Conformational Flexibility Bioavailability
Azepane derivatives 7-membered High flexibility; adapts to diverse binding pockets Moderate to high (dependent on substituents)
Piperidine derivatives 6-membered Moderate rigidity Generally high
Pyrrolidine derivatives 5-membered High rigidity High (e.g., proline analogues)

Research Findings :

  • Azepanes like the rel-(3R,5R) compound are increasingly explored in drug discovery for their ability to mimic peptide turn structures or access sterically hindered targets.
  • The hydroxyl and amino groups in this compound enhance water solubility compared to non-polar piperidine derivatives.

Biological Activity

Rel-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure and properties:

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.27 g/mol
  • CAS Number : 1331777-74-2

The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to interact with various receptors and enzymes. The compound has been studied for its potential as an inhibitor of certain enzymes and as a modulator of receptor activity.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes. For example, studies have shown its potential in inhibiting neuraminidase, an enzyme critical for the replication of influenza viruses. The compound's structural features allow it to mimic substrate transition states, enhancing binding affinity and inhibitory potency.

Enzyme Inhibition Type IC50 Value Reference
NeuraminidaseCompetitive41 μM
Other EnzymesTBDTBDTBD

2. Receptor Modulation

The compound may also exhibit activity as a modulator of various receptors involved in immune response and inflammation. Its interaction with Toll-like receptors (TLRs) has been investigated, suggesting a role in modulating immune responses.

Case Study 1: Neuraminidase Inhibition

In a study investigating neuraminidase inhibitors, this compound demonstrated significant inhibitory effects against influenza virus strains. The study utilized high-performance liquid chromatography (HPLC) to quantify the inhibition and established the compound's IC50 values through regression analysis.

Case Study 2: TLR Modulation

Another study explored the compound's effects on TLR7/8 pathways. It was found that this compound could influence cytokine production in immune cells, suggesting potential applications in treating inflammatory diseases.

Research Findings

Recent research highlights the importance of the amino group in the compound's structure for its biological activity. Modifications to this group significantly reduce inhibitory potency, emphasizing its role in enzyme interactions.

Q & A

Q. How can machine learning (ML) models predict the bioavailability of this compound analogs?

  • Methodological Answer : Train ML models on datasets of logP, polar surface area, and membrane permeability (e.g., Caco-2 assays) for similar azepane derivatives. Use graph neural networks (GNNs) to encode molecular structures and predict ADMET properties. Experimental validation via PAMPA assays refines predictions .

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